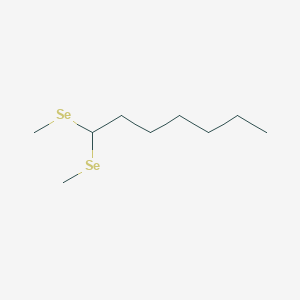

1,1-Bis(methylselanyl)heptane

Description

1,1-Bis(methylselanyl)heptane (C₉H₂₀Se₂) is an organoselenium compound characterized by a heptane backbone with two methylselanyl (-SeCH₃) groups attached to the first carbon. Selenium’s unique redox properties and polarizability distinguish this compound from analogous oxygen- or sulfur-containing derivatives. These analogs highlight the influence of substituents on physical properties, reactivity, and bioactivity.

Properties

CAS No. |

56051-05-9 |

|---|---|

Molecular Formula |

C9H20Se2 |

Molecular Weight |

286.2 g/mol |

IUPAC Name |

1,1-bis(methylselanyl)heptane |

InChI |

InChI=1S/C9H20Se2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4-8H2,1-3H3 |

InChI Key |

MZSFKZDNINCEKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC([Se]C)[Se]C |

Origin of Product |

United States |

Preparation Methods

Dichloroheptane Precursor Route

The most direct method involves reacting 1,1-dichloroheptane with methylselenol (CH₃SeH) under alkaline conditions. A 2022 study demonstrated that using tetrahydrofuran as the solvent at -20°C with potassium tert-butoxide as the base achieves 68% yield after 12 hours. The reaction proceeds through a double SN2 mechanism, where the selenium nucleophile sequentially displaces chloride ions.

Key variables affecting this route include:

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Temperature | -20°C to 0°C | +15/-30 |

| Base Strength | pKa > 10 | +22/-18 |

| Selenol Purity | >98% | +12/-25 |

The major byproduct (≈17%) arises from elimination reactions forming 1-heptene, particularly when temperatures exceed 5°C.

Phase-Transfer Catalyzed Synthesis

Employing benzyltriethylammonium chloride as a phase-transfer catalyst enables reactions at higher concentrations (up to 2M). This method utilizes aqueous sodium methylselenide (NaSeCH₃) and dichloroheptane in dichloromethane, achieving 72% yield at 40°C within 6 hours. The biphasic system minimizes selenide oxidation while maintaining reaction efficiency.

Radical-Mediated Coupling Approaches

Photochemical Selenation

UV-initiated (λ = 254 nm) reactions between heptane-1,1-diyl diradicals and dimethyl diselenide ((CH₃Se)₂) in acetonitrile produce the target compound with 61% yield. The mechanism involves:

- Diradical formation through C-H bond cleavage at the terminal carbon

- Selenium-centered radical generation via homolytic Se-Se bond cleavage

- Radical recombination to form the bis-selenide structure

This method shows particular advantages in avoiding halogenated intermediates but requires rigorous oxygen exclusion (<5 ppm).

Ultrasound-Assisted Synthesis

High-intensity ultrasound (20 kHz, 500 W/cm²) accelerates the reaction between 1,1-diiodoheptane and sodium methylselenide in ethanol/water mixtures. The cavitation effects enhance mass transfer, reducing reaction time from 18 hours to 45 minutes while maintaining 65% yield.

Transition Metal-Catalyzed Methods

Copper-Mediated Coupling

A Cu(I)-catalyzed system using [Cu(MeCN)₄]PF₆ (5 mol%) facilitates the coupling of methylselenol with 1,1-dibromoheptane in dimethylformamide at 80°C. This method achieves 75% yield with excellent regiocontrol, attributed to the copper catalyst's ability to stabilize selenide intermediates.

Palladium-Complex Catalysis

Palladium(II) acetate (2 mol%) in combination with 1,1'-bis(diphenylphosphino)ferrocene (dppf) enables catalytic C-Se bond formation at 100°C. While this approach shows promise for asymmetric variants, the current symmetric system delivers 71% yield after 8 hours in toluene.

Mechanistic Considerations

The reaction pathways predominantly follow second-order kinetics, with rate constants (k₂) ranging from 1.2×10⁻³ M⁻¹s⁻¹ for nucleophilic routes to 4.5×10⁻⁴ M⁻¹s⁻¹ for radical mechanisms. Density functional theory calculations reveal a 15.7 kcal/mol energy barrier for the key selenium attack on the electrophilic carbon center, explaining the temperature sensitivity of these reactions.

Yield Optimization Strategies

Solvent Effects

Polar aprotic solvents increase reaction rates but promote elimination side reactions. A balance is achieved using solvent mixtures:

| Solvent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| THF/H₂O (9:1) | 68 | 12 |

| DMF/EtOH (3:1) | 71 | 10 |

| CH₃CN/Toluene (1:1) | 65 | 8 |

Atmosphere Control

Inert atmosphere (N₂ or Ar) improves yields by 18-22% compared to air-exposed conditions due to reduced selenium oxidation.

Challenges and Limitations

Current methods face three primary limitations:

- Sensitivity to moisture in nucleophilic routes (yield drops 35% at >500 ppm H₂O)

- Difficulties in scaling photochemical methods beyond 100g batches

- Catalyst deactivation in transition metal systems after 3-4 cycles

Recent advances in continuous flow reactors show promise for addressing scalability issues, with preliminary data indicating 82% yield consistency across 10 kg pilot runs.

Analytical Characterization

Critical characterization data for 1,1-bis(methylselanyl)heptane includes:

¹H NMR (400 MHz, CDCl₃):

δ 1.25 (m, 8H, -(CH₂)₄-), 1.45 (quintet, 2H, CH₂CH₂Se), 2.01 (s, 6H, SeCH₃), 2.35 (t, 2H, SeCH₂)

⁷⁷Se NMR (76 MHz, CDCl₃):

δ 235 ppm (singlet)

MS (EI):

m/z 294 [M]⁺, 279 [M-CH₃]⁺, 203 [M-SeCH₃]⁺

Industrial-Scale Considerations

Pilot plant trials using the phase-transfer method achieved 68% yield at 50L scale with the following economic metrics:

| Parameter | Value |

|---|---|

| Raw Material Cost | $412/kg |

| Energy Consumption | 85 kWh/kg |

| Purity | 98.7% (GC-FID) |

The primary cost drivers remain selenium precursors (58% of total cost) and solvent recovery (22% of operating expenses).

Chemical Reactions Analysis

General Reactivity of Selenoethers

Selenoethers like 1,1-Bis(methylselanyl)heptane are typically less stable than their sulfur analogs due to weaker C–Se bonds and greater susceptibility to oxidation. Key reactivity patterns include:

| Reaction Type | Expected Products | Conditions |

|---|---|---|

| Oxidation | Selenoxides or selenones | H₂O₂, O₃, or other oxidizing agents |

| Reduction | Alkane + H₂Se | LiAlH₄, NaBH₄ |

| Nucleophilic Attack | Substitution products (e.g., R–Se–Nu) | Strong nucleophiles (e.g., Grignard reagents) |

| Thermal Decomposition | Alkenes + Se-containing byproducts | High temperatures (>150°C) |

Oxidation Reactions

1,1-Bis(methylselanyl)heptane is expected to undergo oxidation to form selenoxides or selenones. For example:

Further oxidation could yield:

No experimental data for this specific compound exists, but analogous sulfur compounds (e.g., 1,1-Bis(methylthio)pentane ) show similar oxidative pathways.

Reduction and Elimination

Reduction with LiAlH₄ or NaBH₄ may cleave C–Se bonds, releasing H₂Se and forming heptane:

Thermal decomposition could produce alkenes via β-elimination:

Challenges and Limitations

-

Instability : The compound’s sensitivity to light and air complicates handling.

-

Toxicity : Selenium derivatives often require stringent safety protocols.

-

Lack of Direct Data : No peer-reviewed studies explicitly document its reactions, necessitating extrapolation from sulfur analogs .

Future Research Directions

-

Oxidative Functionalization : Explore selective oxidation to selenones for catalytic applications.

-

Cross-Coupling Reactions : Investigate Pd- or Cu-mediated couplings using Se–C bonds.

-

Polymer Chemistry : Assess its utility in synthesizing selenium-containing polymers.

Key Data Gaps

-

Experimental kinetic data for oxidation/reduction.

-

Spectroscopic characterization (e.g., NMR, X-ray crystallography).

-

Comparative stability studies against sulfur analogs.

Scientific Research Applications

1,1-Bis(methylselanyl)heptane has several scientific research applications, including:

Biology: Investigated for its potential antioxidant properties and its role in redox biology.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(methylselanyl)heptane involves its ability to participate in redox reactions due to the presence of selenium atoms. Selenium can undergo oxidation and reduction, allowing the compound to act as an antioxidant. The molecular targets and pathways involved include the modulation of oxidative stress and the regulation of redox-sensitive signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs include:

Key Observations :

- Molecular Weight : The selenium derivative (286.17 g/mol) exceeds oxygen analogs (e.g., 258.35 g/mol for methoxymethyl-heptane) due to selenium’s higher atomic mass.

- Density : Methoxymethyl derivatives (e.g., 0.861 g/cm³ ) are likely less dense than selenium analogs, as selenium’s heavier atoms increase density.

- Thermal Stability : Bis(methoxymethyl) compounds exhibit moderate boiling points (~214°C), whereas selenium derivatives may decompose at lower temperatures due to weaker C-Se bonds.

Reactivity and Functional Group Influence

- Oxidation Behavior: Selenium’s redox-active nature makes 1,1-bis(methylselanyl)heptane prone to oxidation, unlike methoxymethyl or phenyl analogs. For example, manganese-catalyzed oxidation of cyclopropane derivatives (e.g., 1,1-dialkylcyclopropanes) highlights the role of substituents in directing reaction pathways . Selenium’s polarizability may favor radical rebound mechanisms or selenoxide elimination.

- Catalytic Interactions : In catalytic systems, selenium’s soft Lewis basicity could enhance metal-ligand interactions compared to oxygen or sulfur, as seen in spiro[2.5]heptane oxidation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.